N-(4-cyanophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226459-40-0, is a compound of interest in medicinal chemistry. It has a molecular formula of CHNO and a molecular weight of 365.4 g/mol. This compound is classified under the category of acetamides, which are often utilized in pharmaceutical applications due to their diverse biological activities .
The synthesis of N-(4-cyanophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be approached through several methods, typically involving the reaction of appropriate precursors under controlled conditions. The general synthetic route may include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of N-(4-cyanophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide features a complex arrangement with multiple functional groups:
The structural representation can be depicted using SMILES notation: CC(CCC1)CN1c1nc(C)cc(OCC(Nc2cc(C#N)ccc2)=O)n1
, which illustrates the connectivity of atoms within the molecule .
N-(4-cyanophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide may participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for understanding the compound's stability and reactivity profile in biological systems.
Potential mechanisms include:
Further pharmacological studies are necessary to clarify its specific mechanisms and therapeutic potential.
While detailed physical properties such as density and boiling point remain unspecified, some known properties include:
N-(4-cyanophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in scientific research, particularly in drug discovery and development:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5